molecular formula C11H8Br2O3 B063473 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester CAS No. 177496-81-0

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester

Cat. No.: B063473
CAS No.: 177496-81-0
M. Wt: 347.99 g/mol
InChI Key: MEWRMUMMDBLGMW-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester is an organic compound with the molecular formula C11H8Br2O3 and a molecular weight of 347.99 g/mol. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of bromine atoms at positions 6 and 8, along with a carboxylic acid methyl ester group at position 3, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester typically involves the bromination of 2H-chromene-3-carboxylic acid methyl ester. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted chromene derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized chromene derivatives.

Scientific Research Applications

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid methyl ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
  • 6,8-Difluoro-2H-chromene-3-carboxylic acid methyl ester
  • 6,8-Diiodo-2H-chromene-3-carboxylic acid methyl ester

Uniqueness

Compared to its halogenated analogs, 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6,8-dibromo-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRMUMMDBLGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444880
Record name Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177496-81-0
Record name Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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